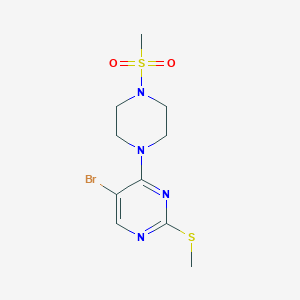![molecular formula C14H23N3O2S2 B6458661 1-(cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane CAS No. 2549022-05-9](/img/structure/B6458661.png)
1-(cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane (CPDT) is an important compound in the field of synthetic organic chemistry. It is a diazene derivative, which is a type of cyclopropane-containing compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other materials. CPDT is a valuable reagent for the synthesis of a variety of compounds, including those with biological activity.
科学研究应用
1-(cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane has a wide range of scientific research applications. It has been used as a building block for the synthesis of a variety of compounds, including those with biological activity. It is also used as a reagent in the synthesis of heterocyclic compounds, such as thiazolopyrimidines and thiazoloquinolines. In addition, 1-(cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane can be used in the synthesis of polymers, dyes, and other materials.
作用机制
The mechanism of action of 1-(cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane is not fully understood. However, it is believed that the reaction of 2-chloro-1,3-thiazole with 1-cyclopropanesulfonyl chloride involves a nucleophilic displacement reaction, in which the chloride ion acts as a nucleophile and displaces the sulfonyl group from the cyclopropane ring. This reaction produces the desired product, 1-(cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane, in high yields.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane are not well understood. However, it is believed that 1-(cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane may have some anti-inflammatory and anti-bacterial properties, as well as some anti-cancer activity. Further research is needed to fully understand the biochemical and physiological effects of 1-(cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane.
实验室实验的优点和局限性
The advantages of using 1-(cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane in lab experiments include its high yield, good selectivity, and ease of synthesis. The main limitation of using 1-(cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane in lab experiments is the cost of the reagents, which can be prohibitively expensive.
未来方向
The potential future directions for 1-(cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane research include further investigation into its biochemical and physiological effects, as well as its potential applications in the synthesis of other compounds. Additionally, further research into the mechanism of action of 1-(cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research could be done to explore the potential use of 1-(cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane in the synthesis of polymers, dyes, and other materials.
合成方法
The synthesis of 1-(cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane has been widely studied and various methods have been developed. One of the most widely used methods is the reaction of 2-chloro-1,3-thiazole with 1-cyclopropanesulfonyl chloride in the presence of anhydrous potassium carbonate. This reaction produces 1-(cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane in high yields with good selectivity. Other methods of synthesizing 1-(cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane include the reaction of 2-chloro-1,3-thiazole with 1-cyclopropanesulfonyl bromide or 1-cyclopropanesulfonyl iodide, as well as the reaction of 1-chloro-2,4-dimethyl-1,3-thiazole with 1-cyclopropanesulfonyl chloride.
属性
IUPAC Name |
5-[(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)methyl]-2,4-dimethyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S2/c1-11-14(20-12(2)15-11)10-16-6-3-7-17(9-8-16)21(18,19)13-4-5-13/h13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWQXQKXNURHHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCCN(CC2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole](/img/structure/B6458586.png)
![4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6458591.png)
![(2E)-N-methyl-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}formamido)but-2-enamide](/img/structure/B6458596.png)
![6-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoxaline](/img/structure/B6458599.png)
![2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B6458613.png)
![N-[(2,4-difluorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6458635.png)
![1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-imidazole](/img/structure/B6458638.png)
![{1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride](/img/structure/B6458662.png)
![N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6458670.png)
![N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6458675.png)
![N,N-dimethyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazin-3-amine](/img/structure/B6458679.png)
![5-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6458680.png)
![6,7-dimethoxy-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline](/img/structure/B6458687.png)